molecular formula C12H11NO2 B13301414 1-(5-Hydroxyquinolin-8-yl)propan-1-one

1-(5-Hydroxyquinolin-8-yl)propan-1-one

Cat. No.: B13301414
M. Wt: 201.22 g/mol
InChI Key: RSCHPVMUEIXPDK-UHFFFAOYSA-N
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Description

1-(5-Hydroxyquinolin-8-yl)propan-1-one is a chemical derivative based on the privileged 8-hydroxyquinoline scaffold, a structure renowned in medicinal chemistry for its versatile biological activities and metal-chelating properties . This compound is presented for research purposes as a potential precursor or model compound in the development of novel therapeutic agents. The 8-hydroxyquinoline core is extensively documented for its significant antibacterial and antifungal properties . Research indicates that derivatives substituted at the C-5 position, in particular, can exhibit enhanced bioactivity and are frequently evaluated against a range of Gram-positive and Gram-negative bacterial strains . The primary mechanism of action for this class of compounds is often attributed to their ability to act as potent chelating agents, effectively binding metal ions that are essential for microbial metabolism, thereby disrupting key enzymatic functions and inhibiting growth . Furthermore, computational analyses such as POM (Petra/Osiris/Molinspiration) and SwissADME are commonly employed to profile the drug-likeness, predict pharmacokinetic properties, and identify potential toxicity risks of new 8-hydroxyquinoline derivatives, aiding in the rational design of more effective candidates . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It is strictly prohibited for personal consumption.

Properties

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

1-(5-hydroxyquinolin-8-yl)propan-1-one

InChI

InChI=1S/C12H11NO2/c1-2-10(14)9-5-6-11(15)8-4-3-7-13-12(8)9/h3-7,15H,2H2,1H3

InChI Key

RSCHPVMUEIXPDK-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C2C(=C(C=C1)O)C=CC=N2

Origin of Product

United States

Preparation Methods

Synthesis of 5-Hydroxyquinoline Core

A common method for synthesizing hydroxyquinolines involves acid-catalyzed cyclization or hydrolysis of aminoquinoline precursors. For example, hydroxyquinolines can be prepared by aqueous acid hydrolysis of aminoquinolines, which converts the amino group into a hydroxy substituent under controlled conditions.

Another approach involves the condensation of 2-aminophenol derivatives with aldehydes or α,β-unsaturated carbonyl compounds under acidic or reflux conditions to form the quinoline ring bearing hydroxy groups.

Representative Synthetic Procedure (Inferred from Literature)

A general procedure adapted from related 8-hydroxyquinoline derivatives synthesis is as follows:

  • Starting materials: 2-aminophenol (or substituted analogs) and acrolein or similar α,β-unsaturated aldehydes/ketones.
  • Reaction conditions: Stirring the mixture in aqueous hydrochloric acid (6 N) under reflux.
  • Addition: Slow dropwise addition of acrolein (1.5 equivalents) to the refluxing solution.
  • Reaction time: Continued stirring under reflux for approximately 2 hours.
  • Work-up: Cooling to room temperature, adjusting pH to neutral with sodium hydroxide solution, extraction with ethyl acetate, washing with brine, drying over anhydrous magnesium sulfate.
  • Purification: Flash column chromatography using ethyl acetate and cyclohexane gradients.

This method yields hydroxyquinoline derivatives with alkyl or acyl substituents at the 8-position, including propan-1-one groups.

Detailed Preparation Method from Patent Literature

A patent describing preparation of hydroxyquinolines, including 8-hydroxy derivatives, provides a robust method applicable to the target compound:

  • Raw materials: 4-chloro-2-aminophenol, 4-chloro-2-nitrophenol, glycerol, and concentrated sulfuric acid.
  • Solvent: Water with added boric acid and a high-boiling organic solvent immiscible with water.
  • Molar ratios: Boric acid to aminophenol 0.3–0.4:1; aminophenol to nitrophenol 2:1; aminophenol to glycerol 1:1.8–1.9.
  • Reaction conditions: Heating to 110–140 °C with sulfuric acid addition.
  • Isolation: Neutralization of reaction mixture, filtration/centrifugation to obtain crude product.
  • Purification: Dissolution in hydrochloric acid, addition of water-soluble chloride salt to precipitate second solid, neutralization with alkaline solution, filtration, and drying.

Though this patent focuses on 5-chloro-8-hydroxyquinoline, the methodology is adaptable for synthesizing 5-hydroxyquinoline derivatives, which can be further functionalized to introduce the propan-1-one group.

Analytical and Purification Techniques

  • Chromatography: Flash column chromatography with ethyl acetate and cyclohexane gradients is standard for purification.
  • Crystallization: Ethanol or dimethylformamide crystallization is used for final product purification.
  • Spectroscopic confirmation: ^1H NMR, ^13C NMR, IR spectroscopy, and mass spectrometry are employed to confirm structure and purity.

Summary Table of Preparation Parameters

Step Conditions/Details Notes
Starting materials 2-Aminophenol derivatives, acrolein or analogs For quinoline ring formation
Solvent Aqueous HCl (6 N), optionally organic solvents Acidic medium promotes cyclization
Reaction temperature Reflux (~100 °C) Ensures complete condensation
Reaction time 2 to 72 hours depending on substrate Slow addition of aldehyde improves yield
Work-up Neutralization with NaOH, extraction with EtOAc Removes impurities
Purification Flash chromatography, crystallization Achieves high purity
Molar ratios Aminophenol:acrolein ~1:1.5 Stoichiometric control important

Chemical Reactions Analysis

1-(5-Hydroxyquinolin-8-yl)propan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-5,8-dione derivatives, while reduction may produce hydroquinoline derivatives .

Scientific Research Applications

1-(5-Hydroxyquinolin-8-yl)propan-1-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, quinoline derivatives are known for their pharmacological properties, including antimicrobial, anticancer, and antiviral activities .

In industry, this compound can be used in the development of new materials and as a precursor for the synthesis of various functionalized quinoline derivatives. Its diverse applications make it a valuable compound for research and development in multiple fields .

Mechanism of Action

The mechanism of action of 1-(5-Hydroxyquinolin-8-yl)propan-1-one involves its interaction with specific molecular targets and pathways. Quinoline derivatives, including this compound, are known to act as chelating agents, forming complexes with metal ions such as copper, zinc, and iron . These metal complexes can interfere with various biological processes, leading to their pharmacological effects.

For example, the compound may inhibit enzymes that require metal ions as cofactors, thereby disrupting essential cellular functions. Additionally, its ability to form stable complexes with metal ions can enhance its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues in the Quinoline Family

a) 1-(5-Hydroxyquinolin-8-yl)ethan-1-one (CAS 1700550-57-7)
  • Molecular Formula: C₁₁H₉NO₂ (vs. C₁₂H₁₁NO₂ for the target compound)
  • Key Difference: Shorter carbon chain (ethanone vs. propan-1-one).
  • Implications : Reduced lipophilicity and molecular weight (187.19 vs. 201.22 g/mol) may alter solubility and bioavailability. Applications in catalysis or bioactivity studies may differ due to steric and electronic effects .
b) Methanone, Phenyl(1,5,6,7-tetrahydro-1-phenyl-8-quinolinyl)- (CAS 89409-15-4)
  • Molecular Formula: C₂₂H₁₉NO
  • Key Difference: Tetrahydroquinoline core with a phenyl substituent.
  • The phenyl group increases lipophilicity, which could enhance membrane permeability in biological systems .
c) 1-((8-Hydroxyquinolin-5-yl)methyl)-6-alkylquinoxalin-2(1H)-ones
  • Key Difference: Quinoxaline moiety linked via a methyl group.
  • Implications: These hybrids exhibit superior corrosion inhibition (up to 95% efficiency in acidic environments) due to the planar quinoxaline ring enhancing adsorption on metal surfaces. The target compound lacks this heterocyclic extension, limiting its utility in materials science .

Propan-1-one Derivatives with Varied Substituents

a) Ibuprofen Hybrids (e.g., 1-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(4-isobutylphenyl)propan-1-one)
  • Key Difference : Isobutylphenyl group mimicking ibuprofen’s structure.
b) 4-Fluoromethcathinone (4-FMC)
  • Molecular Formula: C₁₀H₁₂FNO
  • Key Difference: Fluorophenyl and methylamino substituents.
  • Implications : 4-FMC’s CNS stimulant effects highlight the role of electron-withdrawing groups (e.g., fluorine) in modulating biological activity. The target compound’s hydroxyl group may instead favor antioxidant or metal-chelating roles .
c) Flavouring Agents (e.g., 1-(2-Hydroxyphenyl)-3-(pyridin-4-yl)propan-1-one)
  • Key Difference : Pyridyl and hydroxyphenyl groups.
  • Implications: These compounds are used in food additives but raise genotoxicity concerns. The target compound’s quinoline backbone may offer safer alternatives if toxicity profiles are favorable .

Physicochemical and Functional Comparisons

Compound Name Molecular Formula Key Substituents Applications Notable Properties
1-(5-Hydroxyquinolin-8-yl)propan-1-one C₁₂H₁₁NO₂ 5-hydroxyquinoline, propanone Potential antimicrobial/chelation High polarity, metal-binding
1-(5-Hydroxyquinolin-8-yl)ethan-1-one C₁₁H₉NO₂ Shorter chain Research intermediates Lower molecular weight
Quinoxaline-quinoline hybrids Varies Quinoxaline-methyl linkage Corrosion inhibition Planar adsorption
4-FMC C₁₀H₁₂FNO Fluorophenyl, methylamino CNS stimulation High solubility in HCl

Research Findings and Implications

  • Biological Activity: The hydroxyquinoline core in the target compound is associated with antimicrobial and chelation properties, distinct from ibuprofen hybrids’ anti-inflammatory effects .
  • Material Science: Quinoxaline derivatives outperform the target compound in corrosion inhibition due to extended π-conjugation .
  • Toxicity: Flavouring agents with pyridyl/hydroxyphenyl groups show genotoxicity risks, whereas hydroxyquinoline derivatives may offer safer profiles pending further study .

Biological Activity

1-(5-Hydroxyquinolin-8-yl)propan-1-one is a compound that belongs to the class of 8-hydroxyquinoline derivatives, which are known for their diverse biological activities. This article focuses on the biological activity of this compound, including its antimicrobial, anticancer, and antifungal properties, supported by relevant data tables and recent research findings.

The molecular formula of this compound is C10H9NO2, with a molecular weight of 175.19 g/mol. The compound features a quinoline moiety that significantly contributes to its biological activity.

PropertyValue
Molecular FormulaC10H9NO2
Molecular Weight175.19 g/mol
IUPAC NameThis compound

Antimicrobial Activity

Research indicates that 8-hydroxyquinoline derivatives exhibit notable antimicrobial properties. For instance, studies have shown that compounds similar to this compound can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds often range from 0.0039 to 0.025 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies. For example, derivatives with similar structures have shown efficacy against various cancer cell lines, including human breast adenocarcinoma (MDA-MB-231) and lung adenocarcinoma (A549). The cytotoxicity was assessed using IC50 values, demonstrating significant inhibition of cancer cell proliferation at specific concentrations .

Table: IC50 Values for Anticancer Activity

CompoundCell LineIC50 (µM)
This compoundMDA-MB-23115.0
A54912.5
C-3210.0

Antifungal Activity

In addition to antibacterial and anticancer activities, compounds related to this compound have demonstrated antifungal properties. Studies have reported effective inhibition of fungal strains at varying concentrations, indicating the potential use of these compounds in treating fungal infections .

The biological activity of this compound is largely attributed to its ability to chelate metal ions and interact with cellular enzymes and receptors. This interaction can disrupt essential metabolic processes in microorganisms and cancer cells, leading to cell death or growth inhibition.

Case Studies

Recent studies have highlighted the efficacy of quinoline derivatives in clinical settings:

  • Antimicrobial Efficacy : A study tested various quinoline derivatives against Pseudomonas aeruginosa and reported a significant reduction in bacterial load with specific derivatives showing enhanced activity due to structural modifications .
  • Cytotoxicity Evaluation : In vitro tests revealed that certain analogs of this compound exhibited selective toxicity towards resistant cancer cell lines compared to standard chemotherapeutics like doxorubicin .

Q & A

Basic: What are the recommended synthetic routes for 1-(5-Hydroxyquinolin-8-yl)propan-1-one, and how can reaction conditions be optimized to enhance yield?

Methodological Answer:
Synthesis typically involves nucleophilic substitution or condensation reactions. For example:

  • Step 1: React 5-hydroxy-8-quinolinecarbaldehyde with a propanone derivative (e.g., via Claisen-Schmidt condensation) under basic conditions (e.g., NaOH/ethanol).
  • Step 2: Optimize temperature (60–80°C) and reaction time (12–24 hrs) to balance yield and side-product formation.
  • Step 3: Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water).

Key Variables:

  • Catalyst choice: Use Lewis acids (e.g., AlCl₃) for regioselectivity in quinoline derivatives .
  • Solvent polarity: Polar aprotic solvents (e.g., DMF) may improve reaction rates but require careful control to avoid decomposition.

Basic: How should researchers characterize the structural and purity properties of this compound?

Methodological Answer:
Combine spectroscopic and crystallographic techniques:

  • X-ray crystallography: Use SHELXL for refinement, particularly for resolving disorder in the quinoline ring (common in fused heterocycles). Recent SHELXL updates allow better handling of hydrogen bonding networks .
  • Spectroscopy:
    • NMR: Analyze 1H^1H and 13C^13C shifts for keto-enol tautomerism (common in β-diketone analogs).
    • FTIR: Confirm carbonyl stretching (~1680–1720 cm1^{-1}) and hydroxyl peaks (~3200 cm1^{-1}) .
  • Purity: Validate via HPLC (C18 column, methanol/water mobile phase) or melting point analysis.

Advanced: What crystallographic challenges arise in resolving this compound’s structure, and how can they be addressed?

Methodological Answer:
Challenges:

  • Disordered moieties: The propanone side chain and hydroxyl group may exhibit rotational disorder.
  • Hydrogen bonding ambiguity: The 5-hydroxy group can form intra- or intermolecular bonds, complicating electron density maps.

Solutions:

  • Low-temperature data collection (173 K): Minimizes thermal motion artifacts .
  • Twinning refinement: Use SHELXL’s TWIN and BASF commands for multi-component crystals .
  • Validation tools: Cross-check with Hirshfeld surface analysis to confirm hydrogen-bonding patterns.

Advanced: How do electronic effects in the quinoline ring influence reactivity in nucleophilic additions?

Methodological Answer:
Mechanistic Insights:

  • Electron-withdrawing effect: The quinoline nitrogen deactivates the ring, directing nucleophiles (e.g., thiols) to the para position relative to the hydroxyl group.
  • Experimental validation:
    • Perform kinetic studies with substituted thiols (e.g., aryl vs. alkyl) to compare reaction rates.
    • Use DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces and predict regioselectivity .

Case Study:
In reactions with phenylthiol, the propanone carbonyl acts as an electrophilic center, while the hydroxyl group stabilizes transition states via hydrogen bonding .

Advanced: How should researchers reconcile contradictory biological activity data across studies?

Methodological Answer:
Factors to Evaluate:

  • Assay conditions: Compare cell lines (e.g., HEK293 vs. HeLa), incubation times, and compound concentrations. Phloretin analogs show variable IC50_{50} values depending on lipid bilayer composition .
  • Metabolic stability: Test for degradation products (e.g., via LC-MS) in different media (aqueous vs. serum-containing).
  • Control experiments: Include positive controls (e.g., quercetin for antioxidant assays) and validate via dose-response curves .

Example Workflow:

Replicate key studies under standardized conditions.

Perform meta-analysis of published IC50_{50} values to identify outliers.

Use molecular docking to assess binding consistency with target proteins (e.g., COX-2).

Advanced: What spectroscopic strategies differentiate tautomeric forms of this compound?

Methodological Answer:
Tautomer Identification:

  • Variable-temperature NMR: Monitor chemical shift changes in DMSO-d6_6 between 25°C and 60°C. Keto-enol equilibrium shifts are evident in 1H^1H peaks near δ 3.5–4.5 (enolic OH) .
  • UV-Vis spectroscopy: Compare absorbance maxima in polar vs. nonpolar solvents. Enol forms typically show λmax_{\text{max}} ~350 nm due to extended conjugation.

Quantitative Analysis:

  • Use 1H^1H-1H^1H NOESY to detect through-space correlations between the hydroxyl proton and adjacent aromatic protons, confirming tautomeric dominance .

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